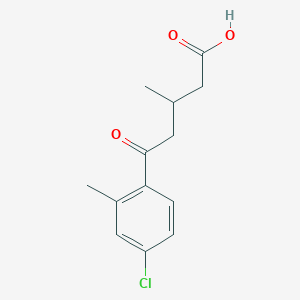

5-(4-Chloro-2-methylphenyl)-3-methyl-5-oxovaleric acid

CAS No.: 951885-45-3

Cat. No.: VC2485228

Molecular Formula: C13H15ClO3

Molecular Weight: 254.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 951885-45-3 |

|---|---|

| Molecular Formula | C13H15ClO3 |

| Molecular Weight | 254.71 g/mol |

| IUPAC Name | 5-(4-chloro-2-methylphenyl)-3-methyl-5-oxopentanoic acid |

| Standard InChI | InChI=1S/C13H15ClO3/c1-8(6-13(16)17)5-12(15)11-4-3-10(14)7-9(11)2/h3-4,7-8H,5-6H2,1-2H3,(H,16,17) |

| Standard InChI Key | SZBZNFHRIXMHLH-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1)Cl)C(=O)CC(C)CC(=O)O |

| Canonical SMILES | CC1=C(C=CC(=C1)Cl)C(=O)CC(C)CC(=O)O |

Introduction

Chemical Identity and Basic Properties

Nomenclature and Identification

5-(4-Chloro-2-methylphenyl)-3-methyl-5-oxovaleric acid is also known by its synonym 5-(4-chloro-2-methylphenyl)-3-methyl-5-oxopentanoic acid. It belongs to the chemical class of substituted phenylpentanoic acids with ketone functionality. The compound features chlorine substitution at the para (4) position and methyl substitution at the ortho (2) position of the phenyl ring . This specific arrangement of functional groups distinguishes it from similar compounds and contributes to its unique chemical and biological properties.

Structural Characteristics

The molecular structure of 5-(4-Chloro-2-methylphenyl)-3-methyl-5-oxovaleric acid features several key components: a carboxylic acid group at one end of the molecule, a ketone functional group linking the aliphatic chain to the aromatic ring, and a substituted phenyl ring with chlorine and methyl groups in specific positions. The compound has a branched aliphatic chain with a methyl substituent at the 3-position, creating a chiral center within the molecule. This structural arrangement influences its reactivity, solubility, and potential interactions with biological systems.

Physical Properties

While specific physical property data for 5-(4-Chloro-2-methylphenyl)-3-methyl-5-oxovaleric acid is limited in the available literature, we can make reasonable estimations based on similar compounds. The molecule has a molecular formula of C₁₃H₁₅ClO₃, comparable to its structural isomer 5-(4-chloro-3-methylphenyl)-3-methyl-5-oxovaleric acid which has a molecular weight of 254.71 g/mol . The compound is likely to appear as a white to off-white crystalline solid at room temperature, with moderate solubility in organic solvents and limited solubility in water due to its aromatic and aliphatic components.

Chemical Reactivity and Functional Groups

Key Functional Groups

The compound contains three main functional groups that define its chemical reactivity:

-

Carboxylic acid group (-COOH): Capable of acid-base reactions, esterification, and amidation

-

Ketone group (C=O): Subject to nucleophilic addition reactions, reduction, and condensations

-

Chloro-methylphenyl moiety: Provides potential for aromatic substitution reactions and coupling reactions

Reactivity Patterns

Based on its structural features, 5-(4-Chloro-2-methylphenyl)-3-methyl-5-oxovaleric acid can undergo several characteristic reactions:

| Functional Group | Reaction Type | Potential Products |

|---|---|---|

| Carboxylic Acid | Esterification | Corresponding esters (e.g., methyl or ethyl esters) |

| Carboxylic Acid | Amidation | Amide derivatives with various amines |

| Ketone | Reduction | Secondary alcohol derivatives |

| Ketone | Condensation | Schiff bases, hydrazones, oximes |

| Aromatic Ring | Coupling reactions | Biaryl compounds via metal-catalyzed cross-coupling |

These reaction pathways are significant in the context of chemical modifications to produce derivatives with potentially enhanced biological activities or improved physicochemical properties.

Synthesis and Preparation Methods

General Synthetic Approaches

The synthesis of 5-(4-Chloro-2-methylphenyl)-3-methyl-5-oxovaleric acid likely follows similar routes to those used for structurally related compounds. Based on conventional organic chemistry methodologies, several synthetic pathways can be proposed:

-

Friedel-Crafts acylation of 4-chloro-2-methylbenzene with a suitable anhydride or acid chloride derivative of 3-methyl-5-oxovaleric acid

-

Grignard reaction followed by oxidation steps

-

Cross-coupling reactions utilizing palladium catalysts

These synthetic routes would need to be optimized for yield and purity in a laboratory setting.

Industrial Scale Considerations

For larger scale production, factors such as cost-effectiveness, reagent availability, and process safety would need to be carefully evaluated. The presence of both halogen and methyl substituents on the aromatic ring requires careful control of reaction conditions to ensure regioselectivity during synthesis. Additionally, purification techniques such as recrystallization or chromatography would be necessary to obtain the compound at high purity levels required for research or pharmaceutical applications.

Biological Activity and Applications

Research Applications

5-(4-Chloro-2-methylphenyl)-3-methyl-5-oxovaleric acid is primarily used as a synthetic intermediate and research tool in organic chemistry and medicinal chemistry. Its versatile functional groups make it valuable for:

-

Structure-activity relationship (SAR) studies in drug discovery programs

-

Building block for more complex molecules

-

Reference standard in analytical chemistry

-

Probe for investigating biochemical pathways

Research involving this compound often aims to develop new synthetic methodologies or explore its potential as a precursor to compounds with enhanced biological activity.

| Safety Aspect | Recommendation |

|---|---|

| Personal Protective Equipment | Chemical-resistant gloves, safety goggles, lab coat |

| Ventilation | Use in well-ventilated area or fume hood |

| Storage | Store in tightly closed container in cool, dry place |

| Incompatibilities | Strong oxidizing agents, strong bases |

| Disposal | Follow local regulations for hazardous waste disposal |

| First Aid | Skin/eye contact: Rinse with water for at least 15 minutes and seek medical attention if irritation persists |

Researchers should always refer to the most current Safety Data Sheet (SDS) before working with this compound to ensure proper handling procedures are followed .

Comparative Analysis with Structural Analogs

Structural Variations and Their Significance

Several structural analogs of 5-(4-Chloro-2-methylphenyl)-3-methyl-5-oxovaleric acid exist, differing in the position of substituents on the aromatic ring or the nature of the substituents themselves. These variations can significantly impact physicochemical properties and biological activities.

These structural variations provide valuable insights into structure-activity relationships and can guide the design of derivatives with optimized properties for specific applications.

Effect of Substituent Position on Properties

The position of substituents on the aromatic ring significantly influences the compound's electronic properties, which in turn affect its reactivity and biological activity. For example:

-

The ortho-methyl group (2-position) in the target compound creates steric hindrance that can affect the conformation and reactivity of the molecule

-

The para-chloro substituent (4-position) has a different electronic effect than a meta-chloro group would have

-

The combination of these specific substituents creates a unique electronic distribution that distinguishes this compound from its structural isomers

These subtle differences highlight the importance of precise structural characterization in understanding the behavior of these compounds in various applications.

Analytical Methods for Identification and Characterization

Spectroscopic Analysis

Several analytical techniques are typically employed to identify and characterize 5-(4-Chloro-2-methylphenyl)-3-methyl-5-oxovaleric acid:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information, including the position of substituents on the aromatic ring and confirmation of the methyl branch on the aliphatic chain

-

Infrared (IR) Spectroscopy: Reveals characteristic absorption bands for the carboxylic acid (~3000-2500 cm⁻¹), ketone (~1700-1680 cm⁻¹), and aromatic features

-

Mass Spectrometry (MS): Provides molecular weight confirmation and fragmentation pattern specific to this structural arrangement

Together, these techniques allow for unambiguous identification and structural confirmation of the compound.

Chromatographic Methods

For purity assessment and quantification, chromatographic techniques are invaluable:

-

High-Performance Liquid Chromatography (HPLC): Allows separation from structural isomers and determination of purity

-

Gas Chromatography (GC): May require derivatization of the carboxylic acid group but provides excellent separation efficiency

-

Thin-Layer Chromatography (TLC): Useful for reaction monitoring and preliminary purity assessment

These methods, often coupled with spectroscopic detection, provide comprehensive analytical information about the compound's identity and purity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume